molecular formula C9H13N3O B13250436 (3S)-3-Amino-3-(4-methylpyridin-3-yl)propanamide

(3S)-3-Amino-3-(4-methylpyridin-3-yl)propanamide

Cat. No.: B13250436
M. Wt: 179.22 g/mol
InChI Key: UPONQTNOCKCEBU-QMMMGPOBSA-N
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Description

(3S)-3-Amino-3-(4-methylpyridin-3-yl)propanamide is a chemical compound with a specific stereochemistry, characterized by the presence of an amino group, a pyridine ring with a methyl substituent, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-Amino-3-(4-methylpyridin-3-yl)propanamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylpyridine and appropriate amino acid derivatives.

    Formation of Intermediate: The amino group is introduced through a series of reactions, including amination and protection-deprotection steps.

    Coupling Reaction: The intermediate is then coupled with a propanamide derivative under specific reaction conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Purification: The final product is purified using techniques like column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure efficiency and scalability. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-Amino-3-(4-methylpyridin-3-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The amino group and the pyridine ring can participate in substitution reactions with electrophiles or nucleophiles, resulting in the formation of substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Electrophiles like alkyl halides, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(3S)-3-Amino-3-(4-methylpyridin-3-yl)propanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (3S)-3-Amino-3-(4-methylpyridin-3-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (3S)-3-Amino-3-(4-methylphenyl)propanamide: Similar structure but with a phenyl ring instead of a pyridine ring.

    (3S)-3-Amino-3-(4-chloropyridin-3-yl)propanamide: Similar structure but with a chlorine substituent on the pyridine ring.

    (3S)-3-Amino-3-(4-methoxypyridin-3-yl)propanamide: Similar structure but with a methoxy substituent on the pyridine ring.

Uniqueness

(3S)-3-Amino-3-(4-methylpyridin-3-yl)propanamide is unique due to the presence of the methyl group on the pyridine ring, which can influence its chemical reactivity and biological activity. This structural feature may confer specific properties that make it distinct from other similar compounds.

Properties

Molecular Formula

C9H13N3O

Molecular Weight

179.22 g/mol

IUPAC Name

(3S)-3-amino-3-(4-methylpyridin-3-yl)propanamide

InChI

InChI=1S/C9H13N3O/c1-6-2-3-12-5-7(6)8(10)4-9(11)13/h2-3,5,8H,4,10H2,1H3,(H2,11,13)/t8-/m0/s1

InChI Key

UPONQTNOCKCEBU-QMMMGPOBSA-N

Isomeric SMILES

CC1=C(C=NC=C1)[C@H](CC(=O)N)N

Canonical SMILES

CC1=C(C=NC=C1)C(CC(=O)N)N

Origin of Product

United States

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